(2R)-2-(trifluoromethyl)oxirane

Description

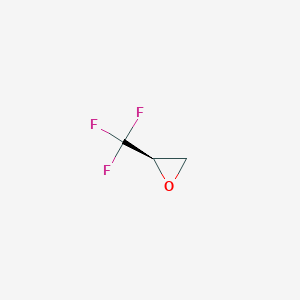

Structure

3D Structure

Propriétés

IUPAC Name |

(2R)-2-(trifluoromethyl)oxirane | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C3H3F3O/c4-3(5,6)2-1-7-2/h2H,1H2/t2-/m1/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

AQZRARFZZMGLHL-UWTATZPHSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1C(O1)C(F)(F)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1[C@@H](O1)C(F)(F)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C3H3F3O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID401303893 | |

| Record name | (2R)-2-(Trifluoromethyl)oxirane | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID401303893 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

112.05 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

143142-90-9 | |

| Record name | (2R)-2-(Trifluoromethyl)oxirane | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=143142-90-9 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | (2R)-2-(Trifluoromethyl)oxirane | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID401303893 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Advanced Synthetic Methodologies for Enantiopure 2r 2 Trifluoromethyl Oxirane

Asymmetric Synthesis Strategies

The quest for enantiomerically pure (2R)-2-(trifluoromethyl)oxirane has spurred the development of various asymmetric synthesis strategies. These methods aim to introduce the desired stereochemistry during the formation of the oxirane ring, thereby avoiding the need for classical resolution of a racemic mixture.

Catalytic Asymmetric Epoxidation of Trifluoromethyl-Containing Precursors

A key approach involves the catalytic asymmetric epoxidation of prochiral trifluoromethyl-containing alkenes. This strategy relies on the use of chiral catalysts to control the facial selectivity of the epoxidation reaction, leading to the preferential formation of one enantiomer.

Copper-based catalytic systems have emerged as a powerful tool for the enantioselective epoxidation of olefins. acs.orgacs.org Research has demonstrated the utility of copper catalysts in the trifluoromethylation of alkenes, a related transformation that highlights the potential of copper to activate and functionalize double bonds in a controlled manner. nih.govnih.govresearchgate.net While direct copper-catalyzed asymmetric epoxidation of trifluoromethylated alkenes to yield this compound is a specific area of ongoing research, the principles established in related copper-catalyzed asymmetric reactions, such as cyanotrifluoromethylation, suggest its feasibility. acs.org These systems often employ chiral ligands that coordinate to the copper center, creating a chiral environment that directs the stereochemical outcome of the reaction. The development of new chiral ligands and the optimization of reaction conditions are crucial for achieving high enantioselectivity.

Chiral boron-Lewis acids have shown promise in catalyzing asymmetric reactions, including desymmetric ring expansion of cyclohexanones. rsc.org In the context of epoxidation, a Darzens-type reaction involving a trifluoromethylated precursor and a suitable carbonyl compound could be a viable route. A chiral boron-Lewis acid could coordinate to the carbonyl group, inducing facial selectivity in the nucleophilic attack of the enolate, ultimately leading to the enantioselective formation of the trifluoromethylated epoxide. The stereodirecting power of chiral diboranes has also been demonstrated in the stereoselective polymerization of epoxides, further underscoring the potential of boron-based catalysts in controlling epoxide stereochemistry. rsc.org

Biocatalytic Approaches and Enzymatic Resolution for Enantiomeric Enrichment

Biocatalysis offers a green and highly selective alternative to traditional chemical methods for obtaining enantiopure compounds. nih.govresearchgate.net This approach can be broadly categorized into two main strategies: enzymatic resolution of a racemic mixture of 2-(trifluoromethyl)oxirane (B1348523) and asymmetric synthesis using enzymes.

Enzymatic resolution involves the selective reaction of one enantiomer in a racemic mixture, leaving the other enantiomer unreacted and thus enriched. researchgate.net For instance, epoxide hydrolases can selectively hydrolyze one enantiomer of a racemic epoxide, allowing for the separation of the remaining unreacted enantiomer. Lipases can also be employed for the kinetic resolution of related chiral molecules through transesterification. semanticscholar.org

| Enzyme Class | Strategy | Application in Chiral Synthesis |

|---|---|---|

| Epoxide Hydrolases | Kinetic Resolution | Selective hydrolysis of one epoxide enantiomer. researchgate.net |

| Lipases | Kinetic Resolution | Enantioselective transesterification of chiral alcohols or esters. semanticscholar.org |

| Ketoreductases (KREDs) | Asymmetric Reduction | Asymmetric reduction of prochiral ketones to produce chiral alcohols. researchgate.net |

| Monooxygenases | Asymmetric Epoxidation | Direct, stereoselective oxidation of alkenes to epoxides. nih.gov |

Visible-Light-Mediated Catalyst-Free Synthesis Protocols

Recent advancements have led to the development of visible-light-mediated, catalyst-free methods for the synthesis of trifluoromethyl-containing epoxides. rawdatalibrary.netrsc.org These protocols often involve the reaction of N-tosylhydrazones with trifluoromethyl ketones, induced by visible light. rsc.org This approach avoids the need for metal catalysts, offering a milder and more environmentally friendly synthetic route. nih.govresearchgate.net While the direct asymmetric synthesis of this compound using this method is still under development, the ability to construct the trifluoromethyl-epoxide core under such conditions is a significant step forward. rawdatalibrary.netrsc.orgrsc.org

Stereochemical Control in Synthesis of this compound

Achieving a high degree of stereochemical control is paramount in the synthesis of enantiopure this compound. rijournals.com This control can be exerted through various strategies, including substrate control, reagent control, and catalyst control.

In substrate-controlled synthesis, the chirality is derived from a chiral starting material that directs the stereochemical outcome of subsequent reactions. For example, starting from an enantiomerically pure halohydrin allows for a stereospecific ring-closure to the corresponding epoxide. researchgate.net

Reagent-controlled methods utilize a chiral reagent to induce asymmetry. A notable example is the Sharpless asymmetric epoxidation, where a chiral tartrate ester is used as a ligand to direct the stereoselective epoxidation of an allylic alcohol. beilstein-journals.org This methodology could be adapted for precursors to this compound.

Catalyst-controlled synthesis, as discussed in the asymmetric catalysis sections, relies on a chiral catalyst to create a chiral environment that favors the formation of one enantiomer over the other. nih.govrsc.orgresearchgate.net The choice of catalyst and ligand is critical in determining the enantiomeric excess (ee) of the final product. The interaction between the substrate and the chiral catalyst in the transition state dictates the stereochemical pathway of the reaction. beilstein-journals.orgnih.gov

The table below summarizes key strategies for stereochemical control in the synthesis of chiral epoxides.

| Control Strategy | Description | Example Application |

|---|---|---|

| Substrate Control | The stereochemistry of the starting material dictates the stereochemistry of the product. | Ring closure of an enantiopure halohydrin. researchgate.netnih.govdundee.ac.uk |

| Reagent Control | A chiral reagent is used to induce stereoselectivity in a reaction with a prochiral substrate. | Sharpless asymmetric epoxidation using a chiral tartrate ligand. beilstein-journals.org |

| Catalyst Control | A chiral catalyst creates a chiral environment that favors the formation of one enantiomer. | Copper-catalyzed asymmetric epoxidation with a chiral ligand. acs.orgacs.org |

| Biocatalytic Control | Enzymes are used to perform highly stereoselective transformations. | Enzymatic kinetic resolution of a racemic epoxide. researchgate.netsemanticscholar.orgmdpi.com |

Optimization of Reaction Conditions for Stereoselectivity

The stereochemical outcome of a reaction is highly dependent on its conditions. In the synthesis of fluorinated epoxides, optimization of parameters such as the choice of oxidant and reaction temperature is critical for achieving high yields and selectivities.

One notable method involves the nucleophilic epoxidation of β-trifluoromethyl-α,β-unsaturated esters. Initial attempts using a urea·H₂O₂ complex for the epoxidation of ethyl (E)-4,4,4-trifluorobut-2-enoate were unsuccessful, resulting only in the recovery of the starting material. The search for a more effective oxidant led to the use of an aqueous sodium hypochlorite (B82951) (NaClO) solution. While this showed promise, it also led to the formation of byproducts.

Significant improvement was achieved by switching the oxidizing reagent to crystalline sodium hypochlorite pentahydrate (NaClO·5H₂O). This change proved crucial in obtaining the desired trifluoromethyl-substituted epoxyester in high yield. The optimization of the reaction conditions, specifically the oxidant and temperature, was key to the successful synthesis. For instance, using 2 equivalents of NaClO·5H₂O at 0 °C for 6 hours resulted in an 86% isolated yield of the target product. nih.gov This highlights how careful selection of reagents and control of reaction parameters are essential for maximizing the efficiency of stereoselective epoxidation reactions.

Table 1: Optimization of Epoxidation of Ethyl (E)-4,4,4-trifluorobut-2-enoate

| Oxidant | Temperature (°C) | Time (h) | Yield (%) | Source |

|---|---|---|---|---|

| Urea·H₂O₂ | - | - | 0 | nih.gov |

| aq. NaClO | - | - | Moderate (byproduct formation) | nih.gov |

| NaClO·5H₂O | 0 | 6 | 86 | nih.gov |

Chiral Auxiliary and Asymmetric Catalysis in Epoxide Formation

To achieve high enantioselectivity, chemists often employ chiral auxiliaries or asymmetric catalysts. A chiral auxiliary is a stereogenic group temporarily incorporated into the substrate to direct the stereochemical course of a reaction, after which it can be removed. wikipedia.org Asymmetric catalysis, on the other hand, uses a small amount of a chiral catalyst to generate a large quantity of an enantiomerically enriched product. e-bookshelf.de

An efficient one-pot asymmetric synthesis for producing enantiomers of (trifluoromethyl)oxirane has been developed utilizing this principle. researchgate.net The process involves the asymmetric reduction of 1-bromo-3,3,3-trifluoro-2-propanone. The key to controlling the stereochemistry is the use of either the (+) or (-) enantiomer of β-chlorodiisopinocampheylborane, commonly known as DIP-Chloride. This chiral reducing agent sets the stereocenter of the resulting halohydrin intermediate. Subsequent ring closure of the intermediate chloroborinate, facilitated by the elimination of hydrogen chloride with aqueous alkali, yields the desired enantiopure oxirane. researchgate.netgoogle.com This method is highly effective, achieving a 64% yield and an impressive 96% enantiomeric excess (ee). researchgate.net

Table 2: Asymmetric Synthesis of (Trifluoromethyl)oxirane

| Starting Material | Chiral Reagent/Catalyst | Yield (%) | Enantiomeric Excess (ee, %) | Source |

|---|---|---|---|---|

| 1-bromo-3,3,3-trifluoro-2-propanone | (+)- or (-)-β-chlorodiisopinocampheylborane | 64 | 96 | researchgate.net |

The concept of using a catalytically formed chiral auxiliary has also been extended to asymmetric epoxidation. In this strategy, a chiral auxiliary is generated in situ from a starting material like a propargylic amine through a palladium-catalyzed enantioselective reaction. nih.gov This newly formed chiral unit then directs the stereochemistry of a subsequent epoxidation step, for example, using meta-chloroperoxybenzoic acid (mCPBA), to afford the enantioenriched epoxide with high facial selectivity. nih.gov

Diastereoselective Synthesis Pathways

Diastereoselective synthesis aims to produce one diastereomer of a product over others. This is particularly relevant when a molecule has multiple stereocenters. In the context of producing precursors for this compound, diastereoselective reactions are crucial for setting the correct relative stereochemistry.

One innovative approach involves the use of a catalytically formed chiral auxiliary to control facial selectivity in epoxidation reactions. nih.gov By constructing a chiral oxazolidine (B1195125) auxiliary from a propargylic amine and a trifluoroacetaldehyde (B10831) hemiacetal tether, it becomes possible to direct the approach of an epoxidizing agent to one face of a double bond. nih.gov This method allows for the diastereoselective epoxidation of fully substituted enol ethers, a class of substrates that are challenging for many standard enantioselective catalysts. nih.gov The reaction proceeds with high facial selectivity, leading to the formation of the desired diastereomeric epoxide. nih.gov This strategy demonstrates how a temporary chiral scaffold can effectively guide the formation of a new stereocenter relative to an existing one.

Mechanistic and Regioselective Investigations of 2r 2 Trifluoromethyl Oxirane Reactivity

Ring-Opening Transformations of the Oxirane Moiety

The high ring strain and the polarized carbon-oxygen bonds of the oxirane ring in (2R)-2-(trifluoromethyl)oxirane make it susceptible to various ring-opening transformations, particularly through nucleophilic attack.

Nucleophilic Ring-Opening Reactions

Nucleophilic ring-opening of epoxides is a fundamental and widely utilized transformation in organic synthesis. nih.gov In the case of this compound, the reaction proceeds via a bimolecular nucleophilic substitution (SN2) mechanism. beilstein-journals.orgnih.govbeilstein-journals.org

The ring-opening of this compound with nucleophiles occurs with high regioselectivity. The electron-withdrawing trifluoromethyl group directs nucleophilic attack to the less substituted carbon atom (C2), which is the carbon atom bearing the trifluoromethyl group. This preference is attributed to the electronic effect of the CF3 group, which increases the electrophilicity of the adjacent carbon. The reaction proceeds with a complete inversion of stereochemistry at the attacked carbon center, which is characteristic of an SN2 mechanism. beilstein-journals.orgnih.govbeilstein-journals.org

The regioselectivity can be influenced by several factors, including the nature of the nucleophile and the reaction conditions. For instance, in the ring-opening of hexafluoropropylene oxide (HFPO), a related fluorinated epoxide, the preferred nucleophilic attack at the more sterically hindered carbon is attributed to the lower destabilizing distortion energy required to reach the transition state. mdpi.com This suggests that the interplay of steric and electronic factors, as well as transition state stabilization, governs the regiochemical outcome.

The reaction of this compound with oxygen-based nucleophiles, such as alcohols, proceeds regioselectively to yield tertiary alcohols. For example, the reaction of 2,2-bis(trifluoromethyl)oxirane (B3041556) with various alcohols under phase transfer catalysis conditions results in the exclusive formation of tertiary alcohols of the type NuCH2C(CF3)2OH. researchgate.net

Nitrogen-based nucleophiles, such as amines and azides, readily react with fluorinated epoxides. The ring-opening of this compound analogues with amines leads to the formation of 2-amino-3-hydroxypropanoates with high stereoselectivity, proceeding in an anti-fashion. beilstein-journals.orgnih.govbeilstein-journals.org However, the stereochemical induction may not be efficient when using chiral amines. beilstein-journals.orgbeilstein-journals.org Sterically hindered secondary amines, like dibenzylamine, may fail to react. beilstein-journals.orgbeilstein-journals.org

The reaction of 2,2-bis(trifluoromethyl)oxirane with sodium azide (B81097) is also a known transformation, highlighting the utility of azides as nucleophiles in these ring-opening reactions.

Sulfur-based nucleophiles are highly effective in the ring-opening of this compound and its derivatives due to the high nucleophilicity of sulfur. libretexts.org Thiols and sulfides react readily with fluorinated epoxides under mild conditions. researchgate.net For instance, the reaction of ethyl (2R,3S)-3-(trifluoromethyl)oxirane-2-carboxylate with various thiols proceeds with high regioselectivity and anti-stereoselectivity. beilstein-journals.org

Below is a table summarizing the reaction of a related fluorinated epoxide with different thiols:

| Entry | Thiol | Time (h) | Temp (°C) | Ratio (anti:syn) | Yield (%) |

| 1 | p-MeO-PhSH | 2 | rt | >95:5 | 96 |

| 2 | PhSH | 2 | rt | >95:5 | 92 |

| 3 | p-Cl-PhSH | 2 | rt | >95:5 | 91 |

| 4 | PhCH₂SH | 2 | rt | >95:5 | 94 |

| 5 | n-BuSH | 24 | 60 | >95:5 | 86 |

This table is based on data for a structurally related fluorinated epoxide and is intended to be illustrative of the reactivity with sulfur nucleophiles. beilstein-journals.org

The reaction of 2,2-bis(trifluoromethyl)oxirane with aqueous sodium sulfide (B99878) (Na2S) produces S[CH2C(CF3)2OH]2, and with sodium thiosulfate (B1220275) (Na2S2O3), it forms the corresponding Bunte salt. researchgate.net

Carbon-based nucleophiles, such as Grignard reagents, can also participate in the ring-opening of fluorinated epoxides. The reaction of certain sulfur-containing bicyclic compounds with a trifluoromethyl group with isopropylmagnesium chloride (i-C3H7MgCl) results in ring-opening products due to the nucleophilic attack of the Grignard reagent on the sulfur atom. researchgate.netepa.gov While this example involves attack at a sulfur atom within the ring system, it demonstrates the principle of using organometallic reagents for ring-opening reactions in related fluorinated heterocyclic systems.

Reactivity with Carbon-Based Nucleophiles

Grignard and Organolithium Reagent Additions

The addition of Grignard and organolithium reagents to this compound typically proceeds with high regioselectivity. The nucleophilic attack predominantly occurs at the less sterically hindered methylene (B1212753) (C3) position of the oxirane ring. This regioselectivity is attributed to the steric bulk of the trifluoromethyl group at the C2 position, which directs the incoming nucleophile to the more accessible carbon.

The reaction mechanism is generally considered to be a nucleophilic substitution (SN2) type reaction. The nucleophile from the Grignar or organolithium reagent attacks one of the carbon atoms of the epoxide ring, leading to the opening of the three-membered ring. The strong electron-withdrawing nature of the trifluoromethyl group can influence the electrophilicity of the adjacent carbon, but steric factors are often the dominant controlling element in these reactions. researchgate.net

For instance, the reaction of this compound with a Grignard reagent (RMgX) or an organolithium reagent (RLi) results in the formation of a secondary alcohol, where the 'R' group from the organometallic reagent is attached to the C3 carbon and the hydroxyl group is at the C2 carbon.

| Reagent Type | Site of Nucleophilic Attack | Primary Product |

| Grignard Reagents (RMgX) | C3 (Methylene) | α-Trifluoromethyl secondary alcohol |

| Organolithium Reagents (RLi) | C3 (Methylene) | α-Trifluoromethyl secondary alcohol |

Lithiation–Borylation and Subsequent Rearrangements

A significant advancement in the functionalization of this compound involves a ring-opening lithiation-borylation sequence. nih.govbris.ac.ukscilit.com This process allows for the creation of densely functionalized and versatile trifluoromethyl-substituted α-tertiary boronic esters. nih.gov The reaction begins with the deprotonation of the acidic methine proton at the C2 position by a strong lithium base, followed by the addition of a boronic ester.

The resulting intermediate boronate complex undergoes a 1,2-rearrangement of a carbon-based group. nih.gov This rearrangement has been observed to proceed with complete retentive stereospecificity, particularly in non-polar solvents and in the presence of TESOTf (Triethylsilyl trifluoromethanesulfonate). nih.govbris.ac.uk This stereospecificity is crucial for the synthesis of chiral molecules. The trifluoromethyl group, while beneficial for directing the initial lithiation, can sometimes complicate subsequent transformations of the α-boryl group. nih.gov However, techniques like Zweifel olefinations can be employed to create trifluoromethyl-bearing quaternary stereocenters. nih.govbris.ac.uk

This methodology provides a pathway to α-trifluoromethyl tertiary alcohols upon subsequent oxidation of the boronic ester. bris.ac.uk

| Step | Description | Key Features |

| Lithiation | Deprotonation of the C2 methine proton. | Site-selective due to the acidity imparted by the CF₃ group. |

| Borylation | Addition of a boronic ester to the lithiated intermediate. | Forms a boronate complex. |

| Rearrangement | 1,2-migration of a carbon group. | Stereospecific (retentive), often requires specific solvent and additive conditions. nih.govbris.ac.uk |

| Outcome | Formation of α-tertiary boronic esters. | Versatile intermediates for further synthesis. nih.gov |

Friedel-Crafts Alkylation Reactions

This compound can serve as an electrophile in Friedel-Crafts alkylation reactions, typically catalyzed by a Lewis acid like aluminum chloride (AlCl₃). researchgate.netlibretexts.org In this reaction, the Lewis acid activates the oxirane ring, making it more susceptible to nucleophilic attack by an aromatic ring.

The reaction generally proceeds via the formation of a carbocation-like intermediate. The Lewis acid coordinates to the oxygen atom of the oxirane, weakening the C-O bonds and facilitating ring-opening. The regioselectivity of the attack by the aromatic nucleophile is influenced by the stability of the resulting carbocation. The presence of the electron-withdrawing trifluoromethyl group at C2 destabilizes a positive charge at this position. Consequently, the reaction pathway that leads to a carbocation at the C3 position is generally disfavored. The attack of the aromatic ring then occurs at the C2 carbon, leading to the formation of an α-trifluoromethyl-β-arylethanol derivative after ring opening and proton loss from the aromatic ring. nih.gov

The success and regioselectivity of Friedel-Crafts alkylations can be influenced by the nature of the aromatic substrate and the reaction conditions. researchgate.netnih.gov

| Aromatic Substrate | Lewis Acid Catalyst | Major Product |

| Benzene | AlCl₃ | (R)-1-Phenyl-3,3,3-trifluoropropan-2-ol |

| Toluene | AlCl₃ | Mixture of ortho, meta, and para isomers of (R)-1-(tolyl)-3,3,3-trifluoropropan-2-ol |

Reactivity with Halide Nucleophiles (e.g., Fluoride (B91410), Chloride, Iodide)

The ring-opening of this compound with halide nucleophiles is a common transformation that produces halohydrins. pressbooks.pub The regioselectivity of this reaction is highly dependent on the reaction conditions, particularly the presence or absence of an acid catalyst.

Under basic or neutral conditions, the reaction typically follows an SN2 mechanism. The halide nucleophile attacks the less sterically hindered C3 carbon, resulting in the formation of a 1-halo-3,3,3-trifluoro-2-propanol. libretexts.org

In contrast, under acidic conditions, the reaction mechanism has characteristics of both SN1 and SN2 pathways. pressbooks.publibretexts.org The protonated epoxide can open to form a carbocation-like transition state. Due to the electronic destabilization of a carbocation at the C2 position by the adjacent trifluoromethyl group, the positive charge is more likely to develop at the C3 carbon. However, the strong electron-withdrawing effect of the CF₃ group also influences the electrophilicity of the C2 carbon. The outcome can be a mixture of regioisomers, with the major product often resulting from the attack at the less substituted carbon. pressbooks.pub

| Halide Nucleophile | Reaction Conditions | Major Product |

| Fluoride (F⁻) | Basic/Neutral | (R)-1,3,3,3-Tetrafluoro-2-propanol |

| Chloride (Cl⁻) | Basic/Neutral | (R)-1-Chloro-3,3,3-trifluoro-2-propanol |

| Iodide (I⁻) | Basic/Neutral | (R)-1-Iodo-3,3,3-trifluoro-2-propanol |

| Halide (X⁻) | Acidic (HX) | Mixture, often favoring attack at C3 |

Acid-Catalyzed Ring-Opening Mechanisms

Protonation and Electrophilic Activation of the Oxirane Ring

In the presence of an acid, the oxygen atom of the this compound ring becomes protonated. libretexts.orgresearchgate.net This protonation converts the poor leaving group (alkoxide) into a good leaving group (hydroxyl group), thereby activating the oxirane ring towards nucleophilic attack. The protonated epoxide is significantly more electrophilic than the neutral epoxide.

The subsequent ring-opening can proceed through a mechanism that has characteristics of both SN1 and SN2 pathways. pressbooks.pub The C-O bonds of the protonated epoxide are weakened, and the positive charge is delocalized to some extent onto the carbon atoms of the ring.

Influence of Substituent Electronic and Steric Effects on Regioselectivity

The regioselectivity of the acid-catalyzed ring-opening of this compound is a delicate balance of electronic and steric effects. bris.ac.uknih.gov

Electronic Effects: The powerful electron-withdrawing trifluoromethyl group at the C2 position has a profound influence. It destabilizes the formation of a positive charge at the adjacent C2 carbon. This electronic effect strongly disfavors an SN1-type mechanism involving a carbocation at C2. Conversely, the inductive effect of the CF₃ group increases the electrophilicity of the C2 carbon, potentially making it more susceptible to nucleophilic attack in an SN2-like fashion. beilstein-journals.org

Steric Effects: The trifluoromethyl group is sterically demanding. This steric hindrance generally favors nucleophilic attack at the less substituted C3 methylene position.

In most cases, the combination of these effects leads to the nucleophile attacking the less sterically hindered C3 position. bris.ac.uk However, the exact regiochemical outcome can be influenced by the nature of the nucleophile and the specific reaction conditions. For instance, with certain nucleophiles and under conditions that favor a more SN1-like character, some attack at the C2 position may be observed, though it is generally the minor pathway. pressbooks.pub

| Factor | Influence on C2 Attack | Influence on C3 Attack |

| Electronic (CF₃ group) | Destabilizes positive charge, disfavoring SN1. Increases electrophilicity, potentially favoring SN2. | Less electronically influenced. |

| Steric (CF₃ group) | Hinders nucleophilic attack. | Favors nucleophilic attack. |

Superacidic Medium Effects on Ring Opening

The behavior of epoxides in superacidic media can lead to unique reactivity patterns. While specific studies on this compound in superacids are not extensively detailed in the provided search results, the general principles of epoxide ring-opening under such conditions can be inferred. Triflic acid, a superacid, has been shown to catalyze the Friedel-Crafts alkylation of aromatics with mono- and bis(trifluoromethyl)oxiranes. researchgate.net The regioselectivity of this process is dependent on the electronic and steric effects of the substituents on the oxirane ring. researchgate.net This suggests that in a superacidic environment, the protonation of the oxirane oxygen would be highly favored, leading to a highly activated electrophile. The subsequent nucleophilic attack would likely proceed through a mechanism with significant SN1 character, where the carbocationic intermediate is stabilized at the carbon atom that can best accommodate a positive charge. In the case of this compound, the electron-withdrawing trifluoromethyl group would destabilize an adjacent carbocation, thus favoring nucleophilic attack at the less substituted C3 position.

Metal-Catalyzed Ring-Opening Processes

Metal-based catalysts have proven to be highly effective in promoting the ring-opening of epoxides, often with high levels of control over regioselectivity and stereoselectivity.

Chiral Salen Complexes in Enantioselective Ring Opening

Chiral metal-salen complexes are a class of privileged catalysts known for their ability to effect a wide range of asymmetric transformations, including the enantioselective ring-opening of epoxides. mdpi.com These complexes, featuring a tetradentate ligand that coordinates to a central metal ion, can be fine-tuned sterically and electronically to achieve high enantioselectivity. mdpi.com While the provided results highlight the use of Cr-salen, Co(II)salen, and Fe(III)-salen complexes in the asymmetric ring-opening of various epoxides, the specific application to this compound is not explicitly detailed. mdpi.comrsc.org However, the general mechanism involves the activation of the epoxide by the Lewis acidic metal center, followed by nucleophilic attack. The chiral environment created by the salen ligand directs the approach of the nucleophile, leading to the preferential formation of one enantiomer of the product. For instance, Cr-salen complexes have been successfully employed in the enantioselective ring-opening of meso-epoxides. mdpi.com

Lewis Acid Catalysis and Cooperative Systems

Lewis acid catalysis plays a crucial role in the ring-opening of epoxides by activating the oxirane ring towards nucleophilic attack. uni-regensburg.deescholarship.org Various Lewis acids, such as ytterbium(III) triflate (Yb(OTf)₃), have been shown to be effective catalysts for this transformation. researchgate.net The mechanism generally involves the coordination of the Lewis acid to the oxirane oxygen, which polarizes the C-O bonds and renders the carbon atoms more electrophilic. This facilitates ring-opening by a nucleophile, often proceeding via an SN2-type mechanism. nih.gov

Cooperative catalytic systems, which involve the combined action of a Lewis acid and a cocatalyst, have emerged as a powerful strategy for enhancing the efficiency and selectivity of epoxide ring-opening reactions. escholarship.orgrsc.org In these systems, the Lewis acid activates the epoxide, while a Lewis base or a Brønsted base activates the nucleophile. rsc.org This dual activation mode can lead to significantly accelerated reaction rates and improved control over the reaction outcome. For example, covalently tethering a Lewis acid and a nucleophilic cocatalyst can promote intramolecular epoxide ring-opening, leading to enhanced activity and selectivity in ring-opening copolymerizations. escholarship.org

Enzymatic Transformations of the Oxirane Ring

Enzymes offer a highly selective and environmentally benign approach to the transformation of epoxides. Epoxide hydrolases are a class of enzymes that catalyze the hydrolysis of epoxides to the corresponding diols. While specific studies on the enzymatic transformation of this compound were not found in the search results, the general principles of enzymatic epoxide ring-opening are well-established. nih.gov These reactions typically proceed via a nucleophilic attack of an amino acid residue in the enzyme's active site on one of the epoxide carbons, followed by hydrolysis of the resulting enzyme-substrate intermediate. The inherent chirality of the enzyme's active site often leads to high levels of enantioselectivity and regioselectivity in the ring-opening process.

Elucidation of Stereoselectivity and Diastereoselectivity in Transformations of this compound

The stereochemical outcome of ring-opening reactions of this compound is a critical aspect of its synthetic utility. The inherent chirality of the starting material, combined with the influence of catalysts and reaction conditions, dictates the stereochemistry of the resulting products.

The ring-opening of epoxides generally proceeds via an SN2-type mechanism, which results in an inversion of configuration at the center of nucleophilic attack. beilstein-journals.org Therefore, the stereochemistry of the product is directly dependent on the regioselectivity of the nucleophilic attack. In the case of this compound, the strong electron-withdrawing effect of the trifluoromethyl group makes the C2 carbon more electrophilic. However, this position is also more sterically hindered. Consequently, the regioselectivity of the attack is a delicate balance of electronic and steric factors.

A study on the reaction of (S)-(-)-2-(trifluoromethyl)oxirane with chiral 2,5-disubstituted tetrahydroquinolines in hexafluoro-2-propanol demonstrated a highly regio- and diastereoselective ring-opening. rsc.org The reaction proceeded with attack at the less substituted C3 position, leading to the formation of a single diastereomer in quantitative yield and with excellent optical purity. rsc.org This outcome highlights the directing effect of both the substrate and the nucleophile in achieving high levels of stereocontrol.

The use of chiral catalysts, such as the metal-salen complexes discussed earlier, is a key strategy for controlling the stereoselectivity of epoxide ring-opening reactions. mdpi.com These catalysts create a chiral environment that differentiates between the two enantiotopic faces of a prochiral epoxide or the two carbons of a racemic or enantiopure epoxide, leading to the preferential formation of one stereoisomer.

Below is a table summarizing the expected stereochemical outcomes for the ring-opening of this compound based on the site of nucleophilic attack.

| Site of Nucleophilic Attack | Resulting Stereochemistry at C2 | Resulting Stereochemistry at C3 |

| C2 | Inversion (S) | Retention (R) |

| C3 | Retention (R) | Inversion (S) |

Table 1: Stereochemical Outcomes of Nucleophilic Ring-Opening of this compound

Theoretical and Computational Chemistry Studies on Reaction Pathways

Theoretical and computational chemistry have become indispensable tools for investigating the complex reaction pathways of this compound. These methods provide deep insights into the electronic and steric factors that govern its reactivity, particularly the regioselectivity and stereochemistry of its ring-opening reactions. By modeling reaction intermediates and transition states, researchers can elucidate mechanisms that are often difficult to probe through experimental means alone.

Density Functional Theory (DFT) Calculations for Mechanistic Elucidation

Density Functional Theory (DFT) is a powerful quantum mechanical method used to investigate the electronic structure of molecules and predict their reactivity. For this compound, DFT calculations have been crucial in explaining the mechanisms and regioselectivity of its reactions.

One area of study has been the reaction of this compound with frustrated Lewis pairs (FLPs). For instance, the reaction with the preorganized FLP tBu₂PCH₂BPh₂ results in a regioselective ring-opening to form a six-membered heterocycle. researchgate.net DFT calculations at the ωB97X-D/6-31G** level of theory were employed to understand the reaction pathway. These calculations revealed a high activation barrier (ΔG‡ = 44.4 kcal/mol) for the ring-opening initiated by a direct nucleophilic attack of the phosphorus atom on the less substituted carbon of the oxirane ring. researchgate.net This high barrier suggests that a direct attack is kinetically unfavorable, pointing towards a more complex mechanism involving the cooperation of both the Lewis acidic and basic sites of the FLP. researchgate.net

To understand the inherent regioselectivity of trifluoromethylated epoxides, studies on analogous compounds like hexafluoropropylene oxide (HFPO) offer significant insights. mdpi.com The ring-opening of epoxides can, in principle, occur via nucleophilic attack at either the α-carbon (less substituted) or the β-carbon (more substituted, bearing the CF₃ group). Experimentally, nucleophilic attack on perfluorinated epoxides often occurs at the more sterically hindered β-carbon, which contradicts the general rules for epoxide ring-opening under basic or neutral conditions. mdpi.com

DFT calculations on the reaction of HFPO with a fluoride nucleophile successfully reproduced this "abnormal" regioselectivity. The calculations showed that the activation free energy for attack at the β-carbon is significantly lower than for attack at the α-carbon. mdpi.com This preference is attributed not to superior orbital or electrostatic interactions at the transition state, but to the energetic cost of distorting the molecule to reach that state. mdpi.com

Table 1: Calculated Gibbs Free Energy Barriers (ΔG‡) for the Ring-Opening of Hexafluoropropylene Oxide (HFPO) by Fluoride This table presents data from a study on HFPO, a compound analogous to this compound, to illustrate the electronic influence of the trifluoromethyl group.

| Reaction Pathway | Nucleophilic Attack Site | Calculated ΔG‡ (kcal/mol) |

| Path 1 | β-carbon (C-CF₃) | 7.6 |

| Path 2 | α-carbon (C-F) | 18.0 |

| Data sourced from a DFT study at the ꞷB97X-D/6-311++G(2df,2p)-SMD(ethyl ether) level of theory. mdpi.com |

The key factor identified is a significant strengthening of the Cα-O bond due to negative hyperconjugation between the lone pairs of the epoxide oxygen and the antibonding C-F orbital at the α-position. mdpi.com This electronic effect makes the Cα-O bond harder to break, thus raising the energy barrier for nucleophilic attack at the less substituted carbon. mdpi.com This principle helps to explain the observed regioselectivity in the reactions of this compound, where the potent electron-withdrawing nature of the CF₃ group heavily influences the electronic properties of the oxirane ring.

Activation Strain Analysis and Natural Bond Orbital (NBO) Analysis of Regioselectivity

To further dissect the factors controlling regioselectivity, the Activation Strain Model (ASM), also known as Distortion/Interaction Analysis, provides a conceptual framework by partitioning the activation energy (ΔE‡) into two components: the activation strain (ΔE‡_strain) and the interaction energy (ΔE‡_int).

Activation Strain (ΔE‡_strain) : The energy required to distort the reactants from their ground-state geometries to the geometries they adopt in the transition state.

Interaction Energy (ΔE‡_int) : The actual interaction (steric repulsion, electrostatic, and orbital interactions) between the distorted reactants in the transition state.

While no specific ASM study has been published for this compound itself, a detailed analysis of the analogous hexafluoropropylene oxide (HFPO) provides a clear rationale for the observed regioselectivity. mdpi.com This analysis revealed that the preference for the nucleophilic attack at the sterically more hindered β-carbon (bearing the CF₃ group) is dictated by the activation strain, not the interaction energy. mdpi.com

Table 2: Activation Strain Analysis for the Ring-Opening of Hexafluoropropylene Oxide (HFPO) by Fluoride This table presents data from a study on HFPO, a compound analogous to this compound. The analysis provides a model for understanding its reactivity.

| Parameter (kcal/mol) | β-Attack (at C-CF₃) | α-Attack (at C-F) |

| Activation Energy (ΔE‡) | 6.8 | 17.0 |

| Activation Strain (ΔE‡_strain) | 19.8 | 31.3 |

| Interaction Energy (ΔE‡_int) | -13.0 | -14.3 |

| Data sourced from a DFT study. mdpi.com |

The data clearly shows that the interaction energy is slightly more favorable for the α-attack. However, the activation strain required to reach the transition state for α-attack is significantly higher (by 11.5 kcal/mol) than for β-attack. mdpi.com This much larger strain energy for the α-attack pathway is the decisive factor that makes it kinetically disfavored. mdpi.com

Natural Bond Orbital (NBO) analysis complements the ASM by explaining the origin of this high distortion energy. NBO analysis on HFPO revealed that the Cα-O bond is significantly strengthened by negative hyperconjugation. This effect involves the donation of electron density from the lone pairs of the epoxide oxygen atom into the antibonding σ*(Cα-F) orbital. mdpi.com This additional bonding character makes the Cα-O bond more rigid and harder to distort and break, leading to the high activation strain for α-attack. mdpi.com This underlying electronic feature is a direct consequence of the fluorine substitution and is expected to be a key factor in the reactivity of this compound as well.

Computational Modeling of Stereochemical Outcomes

Computational modeling is essential for predicting and rationalizing the stereochemical outcomes of reactions involving this compound. Since the starting material is chiral, reactions can proceed with retention, inversion, or racemization of stereochemistry, leading to different diastereomeric or enantiomeric products.

The ring-opening of epoxides under SN2 conditions is expected to proceed with inversion of configuration at the site of nucleophilic attack. nih.gov For fluorinated 2,3-epoxyesters, which are structurally related to this compound, nucleophilic attack occurs regioselectively at the carbon adjacent to the ester group, proceeding via an SN2 mechanism to yield products with a distinct anti stereochemistry. nih.gov

More complex reactions, such as the ring-opening lithiation-borylation of 2-trifluoromethyl oxirane, have also been studied. nih.gov This reaction produces versatile trifluoromethyl-substituted α-tertiary boronic esters. A key finding from this work is that the subsequent 1,2-rearrangement of the intermediate boronate complex proceeds with complete retentive stereospecificity. nih.gov This high degree of stereocontrol is crucial for the synthesis of complex molecules with defined quaternary stereocenters bearing a trifluoromethyl group. Computational modeling helps rationalize how the specific reagents and conditions, such as the use of non-polar solvents, facilitate this stereospecific pathway. nih.gov

In the reaction with frustrated Lewis pairs, this compound is transformed into specific six- or seven-membered heterocyclic products. researchgate.net The formation of these products involves a defined stereochemical pathway. Computational modeling of the transition states and intermediates in these reactions can confirm the stereochemical course of the ring-opening and subsequent cyclization, ensuring the correct prediction of the final product's three-dimensional structure.

Strategic Applications of 2r 2 Trifluoromethyl Oxirane As a Chiral Building Block

Synthesis of Chiral Fluorinated Alcohols and Diols

The ring-opening of (2R)-2-(trifluoromethyl)oxirane with various nucleophiles provides a direct and efficient route to chiral trifluoromethylated alcohols and diols. The regioselectivity of the nucleophilic attack is a key aspect of these transformations.

The reaction of 2,2-bis(trifluoromethyl)oxirane (B3041556) with a range of oxygen nucleophiles proceeds regioselectively to yield tertiary alcohols of the general structure NuCH2C(CF3)2OH. For instance, reactions with alcohols under phase-transfer catalysis conditions using sodium or potassium hydroxide (B78521) as a base afford the corresponding tertiary alcohols. wipo.int Similarly, strong acids like fluorosulfonic acid and trifluoromethanesulfonic acid react regioselectively under mild conditions to produce the corresponding tertiary alcohols. wipo.intresearchgate.net

The versatility of this method is further demonstrated by the synthesis of various α-trifluoromethyl alcohols through different synthetic strategies. One notable method involves the nickel-catalyzed stereoconvergent Hiyama cross-coupling of bisfunctionalized electrophiles, which allows for the rapid and catalytic preparation of a wide range of these valuable compounds in high yields and enantioselectivity. researchgate.net

| Nucleophile/Reagent | Product | Yield (%) | Reference |

| Alcohols (ROH) | ROCH2C(CF3)2OH | 43-53 | wipo.int |

| Fluorosulfonic acid | FSO2OCH2C(CF3)2OH | - | researchgate.net |

| Trifluoromethanesulfonic acid | CF3SO2OCH2C(CF3)2OH | - | researchgate.net |

| PhSi(OMe)3 (Hiyama coupling) | Ar-CH(OH)CF3 | up to 95 | researchgate.net |

Generation of Chiral Fluorinated Amines and Amino Alcohols

The synthesis of chiral fluorinated amines and amino alcohols from this compound is a well-established and highly valuable transformation, given the prevalence of these motifs in pharmaceuticals. The primary route involves the regioselective ring-opening of the epoxide with nitrogen-based nucleophiles.

A general and efficient method for preparing β-amino-α-trifluoromethyl alcohols is the reaction of trifluoromethyloxirane with primary and secondary amines. For example, the reaction with ammonia (B1221849) or diethylamine (B46881) yields the corresponding trifluoromethyl amino alcohols with high regioselectivity. researchgate.net The use of a catalytic amount of ytterbium(III) triflate in acetonitrile (B52724) can facilitate the smooth reaction of secondary amines with trifluoromethyloxirane, affording the desired amino alcohols with complete regioselectivity. researchgate.net

The ring-opening of (S)-3,3,3-trifluoropropene oxide, a related chiral epoxide, with benzylamine (B48309) followed by ring closure has been utilized in an elegant asymmetric synthesis of trifluoromethylaziridines, which are precursors to chiral trifluoromethylated amines. researchgate.net Furthermore, the reduction of trifluoromethylated β-hydroxy-benzyl-O-oximes, synthesized from monoterpenes, provides another route to α-trifluoromethyl-β-amino alcohols. mdpi.com

| Amine Nucleophile | Product | Catalyst/Conditions | Yield (%) | Reference |

| Ammonia | H2NCH2CH(OH)CF3 | - | - | researchgate.net |

| Diethylamine | Et2NCH2CH(OH)CF3 | - | - | researchgate.net |

| Secondary Amines (R2NH) | R2NCH2CH(OH)CF3 | Yb(OTf)3, CH3CN | - | researchgate.net |

| Benzylamine (on (S)-3,3,3-trifluoropropene oxide) | BnNHCH2CH(OH)CF3 | CH3CN, reflux | 85 | researchgate.net |

Construction of Complex Fluorinated Heterocyclic Systems

The strategic use of this compound extends to the synthesis of a variety of complex fluorinated heterocyclic systems. The inherent chirality and functionality of the oxirane are transferred to the resulting heterocyclic products, making it an invaluable tool for medicinal chemistry and drug discovery.

Formation of Trifluoromethylmorpholines

The synthesis of trifluoromethyl-substituted morpholines, specifically 1,4-oxazines, can be achieved through multi-step processes that may involve intermediates derived from chiral trifluoromethylated epoxides. A patent describes a process for the preparation of (2R, 2-alpha-R, 3a)-2-[1-[3,5-bis(trifluoromethyl)phenyl]ethoxy]-3-(4-fluorophenyl)-1,4-oxazine, highlighting the utility of chiral building blocks in constructing these complex heterocyclic structures. rsc.org

Synthesis of Trifluoromethylated Azetidines and Pyrrolidines

The construction of trifluoromethylated azetidines often relies on the intramolecular cyclization of precursors that can be derived from chiral trifluoromethylated epoxides. One synthetic approach involves the intramolecular ring-opening of an α-(trifluoromethyl)-α-amino epoxide. nih.gov This strategy underscores the potential of this compound to serve as a precursor to the requisite amino alcohol, which can then be converted to the epoxide for subsequent cyclization. Other methods for synthesizing 2-(trifluoromethyl)azetidines include the intramolecular nucleophilic substitution of γ-chloro-(trifluoromethyl)amines and the ring expansion of trifluoromethylated aziridines. nih.gov

While direct synthesis of trifluoromethylated pyrrolidines from this compound is less commonly reported, the ring-opening of the epoxide to generate a functionalized amino alcohol provides a versatile intermediate that could potentially undergo further transformations, such as conversion to a suitable precursor for intramolecular cyclization to form the pyrrolidine (B122466) ring. A photo-promoted ring contraction of pyridines has been reported as a method for pyrrolidine synthesis, showcasing alternative strategies for accessing this ring system. nih.gov

Preparation of Trifluoromethylated Thiadiazoles and Oxathiolanes

The reaction of trifluoromethylated epoxides with sulfur-containing nucleophiles opens pathways to various sulfur-containing heterocycles. The reaction of 2-alkoxy-2-trifluoromethyl-3-phenyloxiranes with N-arylthioureas leads to the formation of 2-arylamino-4-trifluoromethyl-5-phenylthiazoles, demonstrating a version of the Hantzsch thiazole (B1198619) synthesis. researchgate.net This suggests a potential route to trifluoromethylated thiadiazoles through the reaction of this compound with appropriate thiourea (B124793) or thioamide derivatives. The synthesis of 2-amino-substituted-7-trifluoromethyl-5-oxo-5H-1,3,4-thiadiazole[3,2-a]pyrimidine has been reported, indicating the accessibility of trifluoromethylated thiadiazole scaffolds. iaea.org

The reaction of 2,2-bis(trifluoromethyl)oxirane with isothiocyanates carrying electron-withdrawing groups, catalyzed by a fluoride (B91410) anion, results in nucleophilic cyclization to form exocyclic imines containing a 1,3-oxathiolane (B1218472) moiety. researchgate.net This transformation highlights a direct method for constructing trifluoromethylated oxathiolane rings from a related epoxide.

| Starting Epoxide | Reagent | Heterocyclic Product | Reference |

| 2-Alkoxy-2-trifluoromethyl-3-phenyloxirane | N-Arylthioureas | 2-Arylamino-4-trifluoromethyl-5-phenylthiazole | researchgate.net |

| 2,2-Bis(trifluoromethyl)oxirane | Isothiocyanates | 1,3-Oxathiolane derivative | researchgate.net |

Derivatization into Trifluoromethylated Aziridines

Trifluoromethylated aziridines are valuable synthetic intermediates, and their preparation from chiral epoxides represents a key strategic transformation. An elegant asymmetric synthesis of trifluoromethylaziridines has been reported starting from optically pure (S)-3,3,3-trifluoropropene oxide. researchgate.net The process involves the ring-opening of the epoxide with benzylamine to form the corresponding chiral amino alcohol, followed by a ring-closure reaction using dichlorotriphenylphosphorane (B105816) to yield the trifluoromethylaziridine with high enantiomeric excess. researchgate.net This methodology provides a clear and direct pathway for converting a chiral trifluoromethylated epoxide, and by extension this compound, into the corresponding chiral trifluoromethylated aziridine.

Development of Chiral Boronic Esters

Chiral boronic esters are exceptionally versatile intermediates in organic synthesis, most notably for their use in stereospecific cross-coupling reactions to form complex carbon-carbon and carbon-heteroatom bonds. The development of methods to access trifluoromethyl-substituted chiral boronic esters is highly valuable. A significant advancement in this area is the direct conversion of 2-(trifluoromethyl)oxirane (B1348523) into densely functionalized and highly versatile trifluoromethyl-substituted α-tertiary boronic esters.

This transformation is achieved through a ring-opening lithiation-borylation sequence. The process involves the treatment of the epoxide with a lithium base, which induces ring-opening, followed by trapping of the resulting intermediate with a boronic ester. A subsequent 1,2-rearrangement of a carbon-based group from the boron to the adjacent carbon occurs with complete retention of stereochemistry, locking in the chiral information from the starting epoxide. This stereospecific rearrangement was found to be most effective in non-polar solvents in the presence of triethylsilyl trifluoromethanesulfonate (B1224126) (TESOTf).

The resulting tertiary boronic esters, which bear a trifluoromethyl group and a quaternary stereocenter, are valuable synthetic precursors. Despite the electronic influence of the trifluoromethyl group, these intermediates can undergo further transformations, such as Zweifel olefinations, to create even more complex molecules featuring quaternary stereocenters substituted with alkenes, alkynes, and ketones.

Table 1: Synthesis of Tertiary Trifluoromethyl Boronic Esters

This interactive table summarizes the key aspects of the lithiation-borylation reaction of 2-(trifluoromethyl)oxirane.

| Feature | Description | Reference |

|---|---|---|

| Reaction Type | Ring-Opening Lithiation-Borylation | |

| Starting Material | 2-(Trifluoromethyl)oxirane | |

| Key Reagents | Lithium Base, Boronic Ester, TESOTf | |

| Product Class | α-Tertiary Trifluoromethyl Boronic Esters | |

| Key Feature | 1,2-rearrangement with complete stereoretention |

| Significance | Access to versatile chiral building blocks with CF₃-bearing quaternary stereocenters | |

Integration in Asymmetric Catalysis and Chiral Ligand Design

The construction of effective chiral ligands is central to the field of asymmetric catalysis. Chiral building blocks that can be readily prepared and modified are in high demand. This compound represents a promising, though not yet fully exploited, precursor for the synthesis of novel chiral ligands.

The primary route for its integration into ligand design involves the regioselective ring-opening of the epoxide. Reaction with an amine nucleophile, for example, would yield a chiral (R)-3-amino-1,1,1-trifluoro-2-propanol derivative. This amino alcohol scaffold is a cornerstone in the synthesis of many classes of "privileged" ligands.

Potential Ligand Architectures:

P,N-Ligands: The chiral trifluoromethyl-substituted amino alcohol can be a precursor to phosphino-oxazoline (PHOX) type ligands or other P,N-ligands. taylorfrancis.com These ligands, which contain both a hard nitrogen donor and a soft phosphorus donor, have proven highly effective in a multitude of asymmetric transformations, including palladium-catalyzed allylic alkylations and Heck reactions. researchgate.net

PyOx Ligands: Condensation of the amino alcohol with a pyridine (B92270) derivative, such as 2-cyanopyridine, could lead to pyridine-oxazoline (PyOx) ligands. nih.gov The trifluoromethyl group, being a strong electron-withdrawing group, would significantly modulate the electronic properties of the resulting ligand, which is a critical factor in tuning the selectivity and activity of the metal catalyst it coordinates. nih.gov

Diamine-based Ligands: The derived amino alcohol can also be further functionalized to create chiral diamine or diphosphine ligands, which are staples in asymmetric hydrogenation and transfer hydrogenation reactions.

While direct, published examples of ligands synthesized from this compound are not prominent, the fundamental reactivity of the epoxide provides a clear and rational basis for its use in creating new, electronically distinct, and stereochemically defined ligands for asymmetric catalysis.

Contribution to Advanced Synthetic Motifs in Medicinal Chemistry and Agrochemical Science

The incorporation of a trifluoromethyl group into organic molecules can have a profound impact on their physicochemical and biological properties. This includes enhancing metabolic stability, increasing lipophilicity, and altering binding affinities to biological targets. Consequently, the CF₃ group is a highly sought-after motif in drug discovery and agrochemical development. This compound serves as an excellent chiral source for introducing the trifluoromethyl-hydroxymethyl synthon into larger molecules.

The utility of this building block is evident in its application toward the synthesis of biologically active compounds. For instance, (R)-(+)-3,3,3-trifluoro-1,2-epoxypropane (an alternative name for the title compound) is used as a substrate to synthesize:

Substituted trifluoro amino propanols: These are key intermediates for potent inhibitors of cholesteryl ester transfer protein (CETP), a target for managing cholesterol levels.

Trifluoromethyl glycol carbamates: Prepared from the chiral glycol derived from the epoxide, these compounds have been investigated as potential inhibitors of monoacylglycerol lipase (B570770) (MAGL), an enzyme implicated in various neurological disorders.

Furthermore, trifluoromethyl-containing heterocycles, such as pyridines and isoxazoles, are prevalent in modern agrochemicals. nih.govrsc.org Many commercial herbicides and insecticides owe their efficacy to a trifluoromethylpyridine moiety. rsc.org The synthesis of these complex molecules often relies on the use of smaller, fluorinated building blocks. This compound provides a chiral, three-carbon unit that can be elaborated into these more complex heterocyclic systems, delivering advanced scaffolds for the discovery of new active ingredients.

Table 2: Bioactive Compound Classes Accessible from this compound

This interactive table showcases examples of important motifs in medicinal and agrochemical science derived from the title compound.

| Target Compound Class | Synthetic Application | Relevance |

|---|---|---|

| Trifluoro Amino Propanols | Intermediate for CETP Inhibitors | Medicinal Chemistry (Cardiovascular) |

| Trifluoromethyl Glycol Carbamates | Potential MAGL Inhibitors | Medicinal Chemistry (Neurology) |

| Trifluoromethylated Heterocycles | Precursors to Pyridine & Isoxazole Motifs | Agrochemical Science (Herbicides, Insecticides) |

Exploitation in the Synthesis of Functional Materials

The unique properties imparted by fluorine atoms are also highly valuable in materials science. Fluorinated polymers often exhibit desirable characteristics such as low dielectric constants, high thermal stability, chemical resistance, and low surface energy. Epoxides are fundamental monomers for the production of epoxy resins, which are widely used as adhesives, coatings, and advanced composites.

This compound and related fluorinated epoxides are attractive monomers for creating specialty polymers. The polymerization of these epoxides, or their copolymerization with other monomers, can lead to materials with tailored properties. For example, epoxy resins containing trifluoromethyl groups in the side chains have been shown to have significantly lower dielectric constants compared to their non-fluorinated analogues. This property is crucial for advanced electronic packaging materials, where low-k dielectrics are needed to minimize signal delay and cross-talk in integrated circuits.

The synthesis of these functional polymers can involve the ring-opening polymerization of the trifluoromethyl-epoxide. The presence of the CF₃ group not only influences the properties of the final polymer but can also affect the polymerization process itself. The chiral nature of this compound could also be exploited to create polymers with specific stereostructures, potentially leading to materials with unique chiroptical or recognition properties.

Frontiers and Future Directions in 2r 2 Trifluoromethyl Oxirane Research

Innovative Catalytic Systems for Enhanced Enantioselectivity

The development of highly enantioselective transformations is crucial for synthesizing chiral molecules. For epoxides like (2R)-2-(trifluoromethyl)oxirane, research is focused on catalytic systems that can precisely control stereochemical outcomes during ring-opening reactions.

Cooperative dual-catalyst systems have emerged as a powerful strategy. For instance, a method for the enantioselective fluorination of meso epoxides utilizes a combination of a chiral amine and a chiral Lewis acid as cooperative catalysts. nih.gov This system, using benzoyl fluoride (B91410) as a fluoride source, achieves high enantioselectivity in the desymmetrization of various cyclic epoxides, yielding β-fluoroalcohols. nih.gov Such cooperative catalysis could be adapted for kinetic resolutions of racemic terminal epoxides, including (±)-2-(trifluoromethyl)oxirane, to isolate the (2R)-enantiomer or its reaction products with high enantiomeric excess. nih.gov

Chiral metal complexes are also at the forefront of enhancing enantioselectivity. Chiral Co(salen) complexes, for example, have proven effective in the asymmetric ring-opening of meso epoxides with carboxylic acids, achieving enantioselectivities ranging from 55-93%. elsevierpure.com The mechanism often involves the activation of both the epoxide and the nucleophile by the metal complex, ensuring a highly organized transition state. DFT computational studies on similar cobalt-based systems for epoxide polymerization reveal that the catalyst's active form can feature multiple ligands that orchestrate the ring-opening of a coordinated epoxide, highlighting the complexity and tunability of these systems. nih.gov

Organocatalysis presents a metal-free alternative for enantioselective transformations. nih.gov Bifunctional organocatalysts, such as those based on thiourea (B124793), can activate both the nucleophile and the electrophile (the epoxide) through hydrogen bonding interactions. researchgate.net This approach has been successfully applied to the diastereo- and enantioselective aldol (B89426) reaction between alkylidenepyrazolones and trifluoromethyl ketones, producing chiral tertiary trifluoromethyl carbinols. researchgate.net Adapting such organocatalytic systems to the ring-opening of this compound with various nucleophiles is a promising avenue for creating complex fluorinated molecules with high stereocontrol. nih.govresearchgate.net

| Catalyst System | Reaction Type | Key Features | Achieved Enantioselectivity | Reference |

|---|---|---|---|---|

| Cooperative Chiral Amine / Chiral Lewis Acid | Enantioselective Fluorination (Desymmetrization) | Uses a latent fluoride source (benzoyl fluoride) for mild conditions. | Up to 95% ee for meso epoxides. | nih.gov |

| Chiral Co(salen) Complex | Asymmetric Ring-Opening with Benzoic Acid | Effective for a range of meso epoxides. | 55-93% ee. | elsevierpure.com |

| Bifunctional Thiourea Organocatalyst | Vinylogous Aldol Reaction with Trifluoromethyl Ketones | Metal-free; activates reactants via hydrogen bonding. | Up to 96% ee. | researchgate.net |

| Nickel-Chiral Ligand Complex | Asymmetric Reductive Trifluoroalkylation | Enables synthesis of chiral α-trifluoromethylated ketones. | High yields and enantioselectivity. | nih.gov |

Discovery of Unprecedented Reactivity Patterns and Multicomponent Reactions

Research into this compound is uncovering novel reactivity that expands its synthetic utility beyond simple nucleophilic ring-opening. One of the most significant recent discoveries is the lithiation-borylation reaction of 2-trifluoromethyl oxirane. researchgate.net This transformation provides access to densely functionalized and highly versatile trifluoromethyl-substituted α-tertiary boronic esters, which are valuable intermediates for further chemical modification. researchgate.net The reaction proceeds via a ring-opening lithiation followed by borylation, and the resulting products can be readily converted into other important structures like α-trifluoromethyl alcohols. researchgate.net

The inherent reactivity of the trifluoromethyl-substituted epoxide ring allows for its participation in more complex transformations, including multicomponent reactions (MCRs). MCRs, where three or more reactants combine in a single operation to form a product containing the essential parts of all starting materials, are highly efficient for building molecular complexity. mdpi.com For instance, the palladium-catalyzed Catellani reaction, which involves the functionalization of an aryl iodide and a concurrent C-H activation, has been adapted to use epoxides as alkylating agents. mdpi.com Applying this methodology to this compound could enable the direct synthesis of complex chiral molecules bearing a trifluoromethylated side chain.

Furthermore, the regioselective nature of the ring-opening of trifluoromethylated epoxides is a key feature that drives their reactivity. Nucleophilic attack occurs almost exclusively at the carbon atom not bearing the trifluoromethyl group (the C2 position), a consequence of the strong electron-withdrawing nature of the CF3 group. researchgate.netnih.govbeilstein-journals.org This predictable regioselectivity is crucial for designing new reaction sequences, including those that form heterocyclic structures. For example, the reaction of 2,2-bis(trifluoromethyl)oxirane (B3041556) with sodium thiocyanate (B1210189) in water leads to the high-yield formation of a cyclic imine, demonstrating how the epoxide ring can serve as a precursor to different ring systems. researchgate.net

Advanced Computational Methodologies for Reaction Prediction and Optimization

Computational chemistry is becoming an indispensable tool for understanding and predicting the behavior of complex molecules like this compound. Density Functional Theory (DFT) calculations are widely used to elucidate reaction mechanisms and predict the energetics and kinetics of chemical transformations. nih.gov For example, a computational study on radical-mediated thiol-epoxy reactions used DFT to model the reaction pathways, revealing that while the initial addition of a thiyl radical to the epoxide is relatively slow, the subsequent chain transfer step is quite fast. nih.gov Such insights are critical for optimizing reaction conditions and avoiding unwanted side reactions in dual curing systems. nih.gov DFT has also been employed to understand the role of catalysts in enantioselective polymerizations of epoxides, revealing how specific ligand arrangements favor initiation and propagation steps. nih.gov

| Methodology | Application | Key Insights Provided | Reference |

|---|---|---|---|

| Density Functional Theory (DFT) | Mechanistic Elucidation of Thiol-Epoxy Reactions | Reaction energetics and kinetics; identification of rate-determining steps and driving forces (e.g., ring strain, radical stability). | nih.gov |

| Machine Learning (Neural Networks) | Prediction of Reaction Outcomes | Ranks a list of potential products to identify the most likely major product; can achieve >70% accuracy for rank 1 prediction. | mit.edu |

| DFT and Mechanistic Studies | Understanding Enantioselective Catalysis | Reveals the role of catalyst structure and ligands in controlling stereoselectivity during epoxide polymerization. | nih.gov |

| PASS and MetaTox Web-Service | Prediction of Epoxidation Metabolites | Uses structure-activity relationships (SAR) to predict sites of epoxidation in molecules, important for toxicology. | nih.gov |

Sustainable and Green Chemistry Approaches in this compound Transformations

The principles of green chemistry are increasingly influencing the design of synthetic routes involving this compound. A primary focus is the reduction or replacement of hazardous organic solvents. mrforum.com Research into greener solvent alternatives has identified promising candidates like 2-methyltetrahydrofuran (B130290) (2-MeTHF), which is derived from renewable resources, and cyclopentyl methyl ether (CPME), which is more stable against peroxide formation than traditional ether solvents like THF. sigmaaldrich.com These solvents can often be used in organometallic reactions, providing both environmental and safety benefits. sigmaaldrich.com

Solvent-free, or neat, reaction conditions represent an ideal green chemistry approach, as they eliminate solvent waste entirely. mdpi.com Recently, a solvent- and catalyst-free method was developed for the synthesis of gem-difluorinated compounds, driven by direct hydrogen-bond interactions between the reactants. mdpi.com Similarly, an efficient synthesis of trifluoromethyl-containing chromenes was achieved under solvent-free conditions using a recyclable, silica-immobilized L-proline catalyst. nih.gov These examples demonstrate the potential for developing transformations of this compound that are both highly efficient and environmentally benign. mdpi.comnih.gov

The development of greener catalytic systems is another key area. Organocatalysis, which avoids the use of often toxic and expensive heavy metals, is a major pillar of this effort. nih.gov A notable example is the use of 2,2,2-trifluoroacetophenone (B138007) as an organocatalyst for the epoxidation of alkenes using hydrogen peroxide (H₂O₂), a green oxidant whose only byproduct is water. acs.org This system operates with low catalyst loadings and provides the desired epoxides in excellent yields. acs.org Furthermore, photocatalytic methods that use light to enable reactions under mild conditions are gaining traction. For instance, a photocatalytic protocol has been developed for the chemodivergent alkylation of trifluoromethyl alkenes, providing access to important fluorinated structures from simple hydrocarbon feedstocks. rsc.org Applying these sustainable principles to the synthesis and subsequent reactions of this compound is a critical goal for future research.

| Solvent | Key Green Features | Common Applications | Reference |

|---|---|---|---|

| 2-Methyltetrahydrofuran (2-MeTHF) | Derived from renewable resources (e.g., corncobs); higher boiling point than THF. | Organometallic reactions, Grignard reactions. | sigmaaldrich.com |

| Cyclopentyl Methyl Ether (CPME) | Resists peroxide formation, improving safety; hydrophobic. | Alternative to THF, MTBE, and 1,4-dioxane (B91453) in various reactions. | sigmaaldrich.com |

| Water | Non-toxic, non-flammable, inexpensive. | Used in phase-transfer catalysis and with water-soluble catalysts. | mrforum.com |

| Polyethylene Glycol (PEG) | Low toxicity, reusable solvent medium. | Heck reaction and other transition metal-catalyzed couplings. | mrforum.com |

Q & A

Basic Research Questions

Q. What are the standard synthetic routes for preparing enantiomerically pure (2R)-2-(trifluoromethyl)oxirane?

- Methodology : The compound is commonly synthesized via epoxidation of trifluoromethyl-substituted alkenes using peracids like m-chloroperbenzoic acid (m-CPBA) in dichloromethane at low temperatures (0–5°C) to ensure stereochemical control . For enantioselective synthesis, chiral catalysts such as Jacobsen-type salen complexes may be employed to achieve high enantiomeric excess (ee), though specific protocols for the trifluoromethyl variant require optimization of solvent polarity and reaction time .

Q. How can researchers characterize the purity and stereochemical configuration of this compound?

- Methodology :

- NMR Spectroscopy : Key diagnostic signals include the epoxide protons (δ ~3.5–4.0 ppm) and trifluoromethyl group (δ ~-60 ppm in NMR). Coupling constants (e.g., , ) confirm stereochemistry .

- Chiral HPLC : Use columns like Chiralpak AD-H with hexane/isopropanol (95:5) to resolve enantiomers. Retention times and peak areas quantify ee .

- Physical Properties : Boiling point (38–40°C) and density (1.3 g/cm³) serve as preliminary purity indicators .

Q. What safety precautions are critical when handling this compound?

- Methodology : Store under argon at ≤-20°C in moisture-resistant containers. Use explosion-proof refrigerators due to flammability (flash point: -40°C) and ensure fume hoods mitigate inhalation risks (toxicity: H225, H301, H331) .

Advanced Research Questions

Q. How does the trifluoromethyl group influence the reactivity of this compound in ring-opening reactions compared to non-fluorinated analogs?

- Methodology : The electron-withdrawing CF group increases electrophilicity at the epoxide carbons, accelerating nucleophilic attacks (e.g., by amines or alcohols). Kinetic studies under varying pH and solvent conditions (e.g., THF vs. DMF) reveal rate enhancements of 5–10× over non-fluorinated analogs. Stereochemical outcomes are monitored via NMR to track regioselectivity .

Q. What strategies resolve contradictions in reported enantioselectivity during catalytic asymmetric epoxidation?

- Methodology : Discrepancies often arise from competing transition states (e.g., radical vs. ionic pathways). Systematic screening of catalysts (e.g., Sharpless vs. Shi systems) and additives (e.g., chiral Lewis acids) can isolate dominant pathways. For example, Mn(III)-salen catalysts favor syn-epoxidation with >80% ee under optimized O pressure .

Q. How can researchers leverage this compound as a chiral building block in pharmaceutical intermediates?

- Methodology : The CF group enhances metabolic stability in drug candidates. Case studies include:

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.